molecular formula C11H16ClNO3S B225557 4-chloro-N-ethyl-3-propoxybenzenesulfonamide

4-chloro-N-ethyl-3-propoxybenzenesulfonamide

Cat. No. B225557
M. Wt: 277.77 g/mol
InChI Key: BROMNEQVFFCMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-ethyl-3-propoxybenzenesulfonamide, also known as CPBS, is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in the field of pharmacology. CPBS is a white crystalline powder that is soluble in water and organic solvents. It is primarily used as a research tool to study the mechanism of action of various drugs and their effects on the body.

Mechanism of Action

4-chloro-N-ethyl-3-propoxybenzenesulfonamide is believed to act as a carbonic anhydrase inhibitor, which means it inhibits the activity of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a key role in regulating the acid-base balance in the body. Inhibition of this enzyme can lead to a decrease in the production of bicarbonate ions, which can affect the pH of the body.
Biochemical and Physiological Effects:
4-chloro-N-ethyl-3-propoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to decrease the production of bicarbonate ions, which can lead to a decrease in blood pH. 4-chloro-N-ethyl-3-propoxybenzenesulfonamide has also been shown to inhibit the growth of certain bacteria, which makes it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-ethyl-3-propoxybenzenesulfonamide in lab experiments is its ability to act as a reference compound for the evaluation of new drugs. Its chemical structure is similar to other sulfonamide derivatives, which makes it a useful tool in studying the effects of these compounds on the body. However, one limitation of using 4-chloro-N-ethyl-3-propoxybenzenesulfonamide is its potential toxicity. It has been shown to have toxic effects on certain cells, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of 4-chloro-N-ethyl-3-propoxybenzenesulfonamide. One potential area of research is the development of new antibiotics based on the structure of 4-chloro-N-ethyl-3-propoxybenzenesulfonamide. Another area of research is the use of 4-chloro-N-ethyl-3-propoxybenzenesulfonamide in the treatment of certain diseases, such as cancer. 4-chloro-N-ethyl-3-propoxybenzenesulfonamide has been shown to have anti-cancer properties, which makes it a potential candidate for the development of new cancer treatments. Additionally, further research is needed to better understand the mechanism of action of 4-chloro-N-ethyl-3-propoxybenzenesulfonamide and its effects on the body.

Synthesis Methods

4-chloro-N-ethyl-3-propoxybenzenesulfonamide can be synthesized through a series of chemical reactions starting with the reaction between 4-chlorobenzenesulfonyl chloride and ethylamine, followed by the reaction between the resulting compound and propyl alcohol. The final product is purified through recrystallization to obtain pure 4-chloro-N-ethyl-3-propoxybenzenesulfonamide.

Scientific Research Applications

4-chloro-N-ethyl-3-propoxybenzenesulfonamide is mainly used in scientific research to study the mechanism of action of various drugs. It is commonly used as a reference compound in drug discovery and development to evaluate the pharmacological properties of new compounds. 4-chloro-N-ethyl-3-propoxybenzenesulfonamide has been shown to have a similar chemical structure to other sulfonamide derivatives, which makes it a useful tool in studying the effects of these compounds on the body.

properties

Product Name

4-chloro-N-ethyl-3-propoxybenzenesulfonamide

Molecular Formula

C11H16ClNO3S

Molecular Weight

277.77 g/mol

IUPAC Name

4-chloro-N-ethyl-3-propoxybenzenesulfonamide

InChI

InChI=1S/C11H16ClNO3S/c1-3-7-16-11-8-9(5-6-10(11)12)17(14,15)13-4-2/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

BROMNEQVFFCMRX-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC)Cl

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.